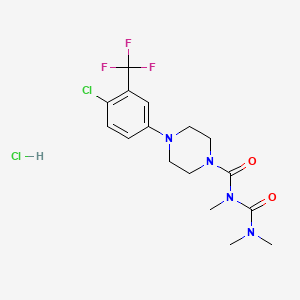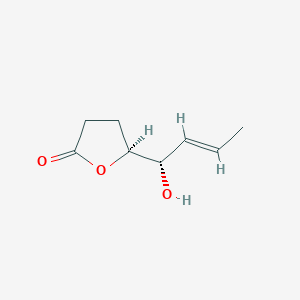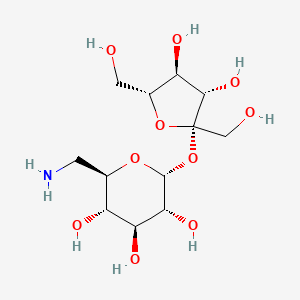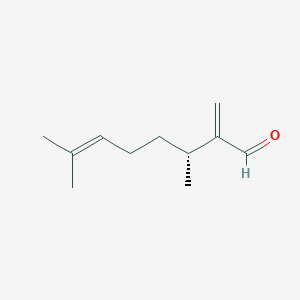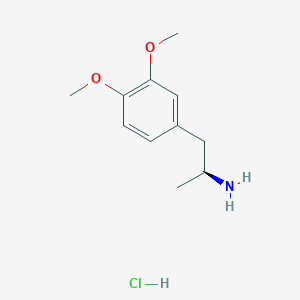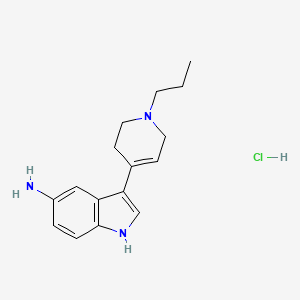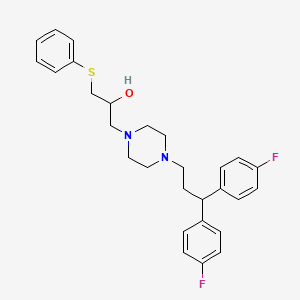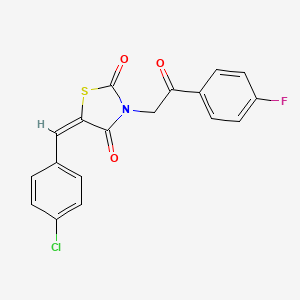
Basic red 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basic Red 22, also known as C.I. This compound, is a synthetic dye belonging to the class of cationic dyes. It is commonly used in the textile industry for dyeing acrylic fibers and in biological staining. The compound is characterized by its vibrant red color and high solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Basic Red 22 is synthesized using 5-amino-3-carboxy-1,2,4-triazole and N,N-dimethylaniline as raw materials. The synthesis involves several steps:
Diazotization: The 5-amino-3-carboxy-1,2,4-triazole is first diazotized.
Coupling: The diazotized compound is then coupled with N,N-dimethylaniline.
Decarboxylation and Methylation: The coupled product undergoes decarboxylation and methylation to form the final dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified and dried to obtain a stable red powder .
Análisis De Reacciones Químicas
Types of Reactions
Basic Red 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Basic Red 22 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical reactions.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Mecanismo De Acción
The mechanism of action of Basic Red 22 involves the chemical bonding of its molecules to the fibers of the fabric, resulting in long-lasting coloration. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparación Con Compuestos Similares
Basic Red 22 is part of the polymethine dye family, which includes other compounds such as:
- C.I. Basic Red 12
- C.I. Basic Blue 41
- C.I. Basic Yellow 11
Uniqueness
This compound is unique due to its high solubility in water and its ability to produce vibrant red coloration. It is particularly effective in dyeing acrylic fibers and is also used in biological applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and wide range of uses make it an important dye in both industrial and scientific settings.
Propiedades
Número CAS |
23354-43-0 |
|---|---|
Fórmula molecular |
C13H20N6O4S |
Peso molecular |
356.40 g/mol |
Nombre IUPAC |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
ZRVPOURSNDQODC-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


